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Cobalt 2-methylimidazole

Cat. No.: B12950717
M. Wt: 221.13 g/mol
InChI Key: KRQKZTCYIWEUIV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Cobalt-Imidazolate Systems

The study of cobalt complexes has been central to the development of coordination chemistry. Alfred Werner's foundational work on coordination theory heavily utilized cobalt complexes to establish the principles of octahedral geometry in metal complexes. Early research into cobalt-imidazolate systems focused on discrete molecular complexes, investigating their synthesis, structure, and magnetic properties. rsc.org Scientists studied how cobalt(II) ions coordinate with imidazole (B134444) and its derivatives, like 2-methylimidazole (B133640), often in the presence of other ligands such as halides or carboxylates. rsc.orgresearchgate.net

The evolution of this research field saw a significant shift from the study of simple, zero-dimensional coordination compounds to the exploration of extended, porous networks. This transition was driven by the burgeoning field of metal-organic frameworks (MOFs). A pivotal development was the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs that are structurally analogous to traditional aluminosilicate (B74896) zeolites. rsc.org In this context, cobalt 2-methylimidazole became a critical building block for ZIF-67, where cobalt ions (acting as metal nodes) are linked by 2-methylimidazolate ligands to form a three-dimensional, porous structure. rsc.orgbohrium.com Research has also delved into the structural evolution of these systems, revealing that certain phases, such as the leaf-shaped ZIF-L-Co, can be transient intermediates in the formation of the more stable ZIF-67 crystalline structure in aqueous solutions. bohrium.com This evolution from simple complexes to sophisticated, functional materials highlights the enduring and expanding relevance of cobalt-imidazolate chemistry.

Scope and Significance in Contemporary Chemical Research

The significance of this compound in modern research is predominantly linked to its role as the primary component of ZIF-67. This material exhibits exceptional thermal and chemical stability, a high surface area, and tunable porosity, making it a subject of intense investigation for a wide array of applications. hiyka.comzegmetal.comresearchgate.net

Key areas where this compound, primarily as ZIF-67, has a significant impact include:

Gas Storage and Separation : The microporous structure of ZIF-67 is highly effective for storing gases like hydrogen and methane (B114726). hiyka.comzegmetal.com Its framework demonstrates high selectivity for carbon dioxide, making it a promising candidate for CO2 capture and purification of gas streams. hiyka.comzegmetal.comresearchgate.net At high pressures (50 bar), ZIF-67 has shown an extraordinary CO2 adsorption capacity of 51.4 wt%. researchgate.net

Catalysis : The cobalt ions within the framework act as catalytic sites. ZIF-67 and its derivatives are effective catalysts for various organic transformations and electrochemical reactions. hiyka.comzegmetal.com These include the oxygen evolution reaction (OER), a critical process for water splitting, and the activation of C-H bonds for carbon-carbon coupling reactions under visible light. rsc.orgnih.govresearchgate.net It is also used as a precursor to create other catalysts, such as cobalt oxides or cobalt embedded in carbon matrices, for applications in zinc-air batteries and other energy systems. osti.govbohrium.com

Sensors : Materials derived from this compound are being developed for sensitive and selective chemical sensors. hiyka.com For instance, single cobalt atoms coordinated with 2-methylimidazole on a graphene support have been shown to create a highly selective sensor for ammonia (B1221849). oup.comoup.com

Environmental Remediation : The high adsorption capacity of ZIF-67 makes it suitable for removing pollutants from water, such as heavy metal ions and organic dyes. aip.orgfrontiersin.org

The versatility and high performance of materials derived from this compound underscore their importance in addressing challenges in clean energy, environmental sustainability, and chemical synthesis. hiyka.com

Table 1: Properties and Applications of ZIF-67 (Cobalt 2-methylimidazolate)

Property/ApplicationDetails and FindingsReferences
BET Surface AreaTypically exceeds 1500 m²/g, with some reports of values around 1319 m²/g. zegmetal.comresearchgate.net
Pore CharacteristicsPore diameter of 0.34 nm and pore volume of approximately 0.66 cm³/g. The adsorption isotherm is Type I, characteristic of microporous materials. zegmetal.comresearchgate.net
Thermal StabilityHighly stable up to 350 °C. researchgate.net
Gas StorageIdeal for hydrogen and methane storage. Shows H₂ uptake of 2.84 wt% at 77 K and 40 bar. hiyka.comzegmetal.comresearchgate.net
CO₂ CaptureHigh selectivity for CO₂ over other gases like methane and nitrogen. Adsorption capacity can reach 51.4 wt% at 300 K and 50 bar. hiyka.comresearchgate.net
CatalysisServes as a catalyst for CO₂ reduction, organic transformations, and as a photocatalyst for C-H bond activation. Also a precursor for OER catalysts. rsc.orghiyka.comresearchgate.net

Fundamental Coordination Principles of Cobalt with Imidazole Derivatives

The coordination chemistry of cobalt with 2-methylimidazole is defined by the interaction between the Co(II) metal center and the nitrogen atoms of the imidazole ring. In the most widely studied structure, ZIF-67, each Co(II) ion is tetrahedrally coordinated to four nitrogen atoms from four distinct 2-methylimidazolate linkers. rsc.orgresearchgate.net This arrangement, with a Co-N-Co bond angle of approximately 145°, is analogous to the Si-O-Si angle in zeolites, giving rise to the "zeolitic" nomenclature. rsc.org

The coordination environment can be influenced by synthetic conditions and the presence of other ligands. While tetrahedral geometry is predominant in ZIF-67, other coordination geometries have been observed in discrete this compound complexes. For example, complexes with a distorted trigonal bipyramidal geometry have been synthesized where the cobalt ion is pentacoordinated. nih.gov In other cases, polymeric structures featuring octahedrally coordinated cobalt have been reported. rsc.org The steric hindrance from the methyl group at the C2 position of the imidazole ring plays a role in favoring lower coordination numbers, such as tetrahedral, compared to the less sterically hindered parent imidazole ligand. rsc.org

Spectroscopic techniques are crucial for elucidating these coordination principles:

FTIR Spectroscopy : The coordination of the 2-methylimidazole ligand to the cobalt center is confirmed by shifts in the vibrational bands of the imidazole ring. The C=N stretching vibration, typically seen around 1580-1584 cm⁻¹, is a key indicator of the ligand's involvement in the framework. aip.orgfrontiersin.org

UV-Vis Spectroscopy : The electronic transitions of the Co(II) ion provide insight into its coordination geometry. For tetrahedral Co(II) in ZIF-67, a broad band is observed between 500 and 600 nm, which is composed of several d-d transitions (⁴A₂(⁴F) → ⁴T₁(⁴P), ⁴A₂(⁴F) → ⁴T₁(⁴F), and ⁴A₂(⁴F) → ⁴T₂(⁴F)). rsc.org

X-ray Diffraction (XRD) : XRD is fundamental in determining the crystalline structure. The sharp, intense peak at a 2θ position of 7.33° is a characteristic feature of the highly crystalline nature of ZIF-67. frontiersin.org

Table 2: Spectroscopic Data for this compound Coordination

TechniqueObservation (Wavenumber/Wavelength)Assignment/InterpretationReferences
FTIR~1580 cm⁻¹Stretching mode of the C=N bond in the coordinated 2-methylimidazole ring. frontiersin.org
FTIR995 cm⁻¹ and 1150 cm⁻¹Stretching and bending vibrations of C-N in the imidazole ring. frontiersin.org
UV-Vis500-600 nmd-d transitions (e.g., ⁴A₂(⁴F) → ⁴T₁(⁴P)) characteristic of tetrahedral Co(II). rsc.org
PXRD2θ ≈ 7.3°Intense diffraction peak corresponding to the (110) crystal plane, confirming the high crystallinity of ZIF-67. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10CoN4 B12950717 Cobalt 2-methylimidazole

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10CoN4

Molecular Weight

221.13 g/mol

IUPAC Name

cobalt(2+);2-methylimidazol-3-ide

InChI

InChI=1S/2C4H5N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2

InChI Key

KRQKZTCYIWEUIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Co+2]

Origin of Product

United States

Synthetic Methodologies and Strategies for Cobalt 2 Methylimidazole Compounds

Solvothermal and Hydrothermal Synthesis Routes for Zeolitic Imidazolate Framework-67 (ZIF-67) and Related Frameworks

Solvothermal and hydrothermal syntheses are widely employed methods for producing highly crystalline ZIF-67. These techniques involve the reaction of a cobalt source, typically cobalt nitrate (B79036) hexahydrate, and 2-methylimidazole (B133640) in a sealed vessel under elevated temperature and pressure. The choice of solvent plays a crucial role in the resulting product's characteristics.

In a typical solvothermal synthesis, cobalt(II) nitrate hexahydrate and 2-methylimidazole are dissolved in a solvent such as methanol (B129727) and heated. nsf.govmdpi.comgoogle.com For instance, dissolving Co(NO₃)₂·6H₂O and 2-methylimidazole in methanol, followed by stirring and aging, yields purple precipitates of ZIF-67. mdpi.com The reaction temperature is a critical parameter that can influence the final structure; one study found that ZIF-67 synthesized at 23 °C exhibited a higher specific surface area and pore volume compared to samples synthesized at higher temperatures, which can lead to crystal aggregation. ijche.com The molar ratio of the reactants and solvent is another key factor. Optimized conditions have been reported as a solvent to metal ion molar ratio of 4.6:1 and a ligand to metal ion molar ratio of 318:1 at 23 °C. ijche.comsemanticscholar.org

Hydrothermal synthesis, which utilizes water as the solvent, has also been explored for ZIF-67 production. This method can be optimized by controlling parameters such as the molar ratio of reactants. acs.org For example, a study focused on optimizing hydrothermal synthesis conditions for ZIF-67 based on a Zn²⁺:2-MeIM:H₂O molar ratio of 1:32:1800. acs.org Microwave-assisted solvothermal methods have also been developed, offering a rapid route to synthesize materials like TiO₂/ZIF-67 nanocomposites. rsc.org

Table 1: Comparison of Solvothermal/Hydrothermal Synthesis Parameters for ZIF-67

Parameter Value/Condition Solvent Temperature (°C) Time (h) Molar Ratio (Co²⁺:2-MeIM) Resulting Feature Reference
Method 1 Standard Solvothermal Methanol Room Temperature 24 1:8 Crystalline ZIF-67 mdpi.com
Method 2 Optimized Solvothermal Not Specified 23 Not Specified 1:318 High surface area ijche.comsemanticscholar.org
Method 3 Modified Solvothermal Methanol Room Temperature 1 1:4 Purple powder product nsf.gov
Method 4 Hydrothermal with Additive Water Not Specified Not Specified 1:30 (approx.) Hierarchical structures acs.org
Method 5 Template-Engaged Hydrothermal Water Temperature-raising Not Specified Not Specified Hollow heterostructures acs.org

Room Temperature and Green Synthesis Approaches

In an effort to develop more environmentally friendly and cost-effective synthetic routes, significant research has focused on room temperature and green synthesis approaches for cobalt 2-methylimidazole compounds. These methods often utilize water as a solvent or avoid solvents altogether, reducing energy consumption and hazardous waste.

A notable green synthesis method is the aqueous room temperature synthesis of ZIF-67. rsc.org In one approach, ZIF-67 can be synthesized in water within minutes by using a trialkylamine to deprotonate the 2-methylimidazole ligand, which also acts as a structure-directing agent. rsc.org Another simple water-based method involves mixing aqueous solutions of cobalt nitrate hexahydrate and 2-methylimidazole at room temperature with rapid stirring. acs.org Nano-sized ZIF-67 crystals (around 228 nm) have been successfully synthesized in aqueous solutions at room temperature. researchgate.net The reaction time in these aqueous syntheses can be varied to control the growth of the framework on different substrates. acs.org

Mechanochemistry, specifically ball milling, represents a solvent-free green synthesis route. mdpi.comresearchgate.net This method involves the grinding of solid reactants, such as cobalt nitrate hexahydrate and 2-methylimidazole, in a ball mill at ambient temperature. mdpi.combohrium.com This process is fast, simple, and economical. mdpi.com Mechanochemical synthesis has been shown to produce crystalline ZIF-67 without the need for solvents and can even be used to create polymetallic frameworks by milling various metal oxides with the imidazole (B134444) linker. mdpi.combohrium.com Real-time monitoring of mechanochemical reactions has been achieved by measuring pressure changes from released gases like CO₂, providing insights into the reaction kinetics. rsc.org

Table 2: Overview of Room Temperature and Green Synthesis Approaches for ZIF-67

Synthesis Method Key Features Solvent Temperature Reaction Time Advantages Reference(s)
Aqueous Synthesis with Trialkylamine Ligand deprotonation and nucleation by trialkylamine. Water Room Temperature 10 minutes Rapid, aqueous-based. rsc.org
Simple Aqueous Mixing Rapid stirring of aqueous precursor solutions. Water Room Temperature 5 minutes (initial) Facile, water-based. acs.org
Mechanochemical Ball Milling Solvent-free grinding of solid precursors. None Ambient 90 minutes Fast, economical, solvent-free. mdpi.comrsc.org
Standard Room Temperature Stirring Stirring precursor solutions in methanol. Methanol Room Temperature 24 hours Simple setup. mdpi.comnih.govnih.gov

Ligand-Assisted and Template-Directed Synthesis Techniques

To achieve more complex architectures and tailored properties of this compound materials, ligand-assisted and template-directed synthesis techniques are employed. These strategies offer precise control over the morphology, size, and functionality of the resulting frameworks.

Ligand-assisted synthesis involves the use of additional molecules or ions that can modulate the nucleation and growth of the ZIF-67 crystals. For example, the presence of a molybdate (B1676688) anion has been shown to modulate the electronic structure and oxidation state of cobalt, leading to the formation of ultrathin 2D MoCo-MOF shreds. researchgate.net In another instance, the sequence of adding ligands like 2-methylimidazole and ammonia (B1221849) fluoride (B91410) in a one-step solution process can be controlled to create different ZIF-67 derivatives with unique charge storage properties. acs.org Mixed-ligand complexes can also be formed by introducing other imidazole derivatives or different types of organic linkers during synthesis. nih.govanjs.edu.iq

Template-directed synthesis utilizes pre-existing structures to guide the formation of the desired this compound architecture. ZIF-67 itself can act as a template. For instance, ZIF-67 polyhedrons have been used as both a template and a cobalt precursor to synthesize hollow Co₃S₄@MoS₂ heterostructures through a two-step hydrothermal process involving sulfidation and subsequent deposition of molybdenum disulfide. acs.org This approach allows for the creation of complex, hollow, and hierarchical structures. Similarly, ZIF-67 can be used as a sacrificial template to derive other materials, such as Co-Ni layered double hydroxide (B78521) (LDH) heterostructures, through a one-pot solvothermal method where the morphology is inherited from the initial ZIF-67 crystal. rsc.org

Fabrication of Thin Films and Coatings of this compound Materials

The fabrication of thin films and coatings of ZIF-67 is crucial for their application in membranes, sensors, and electronic devices. Several techniques have been developed to deposit uniform and continuous layers of this compound materials onto various substrates.

One approach is the in situ growth of ZIF-67 on a substrate. For example, ZIF-67 has been grown directly on carbon cloth by immersing the cloth in a precursor solution at room temperature. acs.org The reaction time can be adjusted to control the film thickness and morphology. acs.org

Chemical Vapor Deposition (CVD) has been utilized to synthesize ZIF-67 thin films at low temperatures (e.g., 140°C) on flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net This method involves the simultaneous vaporization of the cobalt precursor (cobalt(II) acetylacetonate) and the 2-methylimidazole linker. researchgate.net

Electrophoretic deposition (EPD) is another effective method for creating uniform ZIF-67 thin films. In this technique, ZIF-67 particles dispersed in a solvent like isopropanol (B130326) are subjected to an electric field, causing them to migrate and deposit onto a conductive substrate. The thickness of the film can be controlled by adjusting the applied voltage and deposition time. acs.org

A supercritical fluid-based method has also been developed for the sustainable synthesis of ZIF-67 membranes. This involves the deposition of a Co-based gel layer onto a substrate, followed by conversion to a ZIF-67 membrane in supercritical CO₂. This process allows for the recovery and reuse of unreacted reagents. dlut.edu.cn The parameters influencing the nucleation and growth of ZIF thin films, such as the metal-to-linker ratio and temperature, have been studied to allow for rational tuning of the film properties. nih.gov

Post-Synthetic Modification and Derivatization Strategies

One common PSM technique is ligand exchange, where the 2-methylimidazole linkers in ZIF-67 are partially or fully replaced by other organic molecules. For example, treating ZIF-67 with 5-methyltetrazole (B45412) can lead to a change in the coordination geometry of the Co(II) ions from pseudo-tetrahedral to pseudo-octahedral, which in turn alters the magnetic properties of the material. nsf.gov Solvent-assisted ligand exchange (SALE) is another method used to introduce different linkers into the framework. mdpi.com

The framework can also be derivatized through chemical reactions. For instance, amine-functionalized ZIFs can be modified by reacting the amine groups with other molecules, such as octyl isocyanate, to change the surface properties of the material, for example, from hydrophilic to hydrophobic. nih.govacs.org

Furthermore, ZIF-67 can serve as a precursor or template for creating derived materials. Pyrolysis of ZIF-67 under an inert atmosphere leads to the formation of nitrogen-doped carbon materials containing cobalt nanoparticles. nih.govmdpi.com This process can be controlled to produce materials with specific porosities and active sites for applications like electrocatalysis. nih.gov The initial ZIF-67 can be doped with other metals, such as nickel, before pyrolysis to create bimetallic carbon composites with enhanced properties. mdpi.comcolab.ws

Advanced Structural Elucidation and Coordination Environment Analysis

Single Crystal X-ray Diffraction Studies of Cobalt 2-methylimidazole (B133640) Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For cobalt 2-methylimidazole complexes, SC-XRD studies have revealed a remarkable diversity in coordination geometries and stereochemistries, dictated by factors such as the nature of co-ligands and crystallization conditions.

Cobalt(II) ions, with their d⁷ electron configuration, are known for their ability to adopt various coordination geometries, with octahedral and tetrahedral being the most common. In complexes with 2-methylimidazole, both geometries are frequently observed, often with significant distortions from ideal symmetry.

Distorted Octahedral Geometry: In some complexes, the cobalt(II) center is coordinated to six ligands, which can include 2-methylimidazole molecules, solvent molecules, and counter-ions, resulting in a distorted octahedral environment. For instance, in the complex nitratotetrakis(2-methylimidazole)cobalt(II) nitrate (B79036)·0.5 ethanol, the cobalt atom is coordinated to four 2-methylimidazole ligands and a bidentate nitrate group, forming a very distorted six-coordinate geometry. researchgate.net The Co-N bond lengths in this complex vary significantly, ranging from 1.960 Å to 2.253 Å, while the Co-O distances are 2.115 Å and 2.269 Å, highlighting the irregular nature of the coordination sphere. researchgate.net These distortions from ideal octahedral symmetry, where all bond lengths and angles would be equivalent, are common and can be quantified using continuous shape measure (CShM) calculations. semanticscholar.orgnju.edu.cn

Tetrahedral Geometry: A four-coordinate, pseudo-tetrahedral geometry is also prevalent for Co(II) in complexes with 2-methylimidazole, particularly in the structure of Zeolitic Imidazolate Framework-67 (ZIF-67). researcher.life In this framework, each cobalt ion is coordinated to four nitrogen atoms from four different 2-methylimidazole linkers. In a discrete molecular complex, a tetrahedral stereochemistry was observed where two carboxylate anions coordinate to the metal ion in a unidentate manner, with Co-N distances of 2.028(3) Å and 2.026(3) Å and Co-O distances of 1.948(3) Å and 1.958(3) Å. The bond angles around the Co(II) center in this tetrahedral unit range from 100.76(13)° to 110.79(14)°, deviating from the ideal 109.5° of a perfect tetrahedron. semanticscholar.org

Selected Bond Distances for Cobalt(II) in Different Coordination Geometries
Complex TypeCoordination GeometryCo-N Distance (Å)Co-O Distance (Å)Reference
Nitratotetrakis(2-methylimidazole)cobalt(II)Distorted Octahedral1.960 - 2.2532.115, 2.269 researchgate.net
Discrete Molecular ComplexTetrahedral2.026, 2.0281.948, 1.958 semanticscholar.org

Beyond the common six- and four-coordinate geometries, cobalt(II) can also exhibit five-coordinate stereochemistries, namely trigonal bipyramidal and square pyramidal. These are often found in complexes where steric hindrance from bulky ligands or specific electronic effects favor a five-coordinate environment.

Trigonal Bipyramidal: This geometry has been identified in cobalt(II) complexes containing imidazole (B134444) derivatives. semanticscholar.orgresearchgate.net For example, in a neutral complex with two imidazole ligands and two methacrylate (B99206) anions, the cobalt ion is pentacoordinated with a trigonal bipyramidal stereochemistry. semanticscholar.org The trigonal plane is formed by two nitrogen atoms from the imidazole ligands and one oxygen atom from a chelating carboxylato ligand. The axial positions are occupied by oxygen atoms from two different methacrylate ligands. semanticscholar.org The study of such complexes is crucial for understanding the catalytic mechanisms in processes like CO₂ reduction, where trigonal-bipyramidal Co(II) complexes have been investigated. nih.gov

Square Pyramidal: A distorted square pyramidal geometry represents another five-coordinate possibility for Co(II). In a crystallographically unique structure containing three independent cobalt molecules, one of the cobalt(II) ions exhibits this stereochemistry. semanticscholar.org The coordination sphere is completed by two nitrogen atoms from 2-ethylimidazole (B144533) ligands and three oxygen atoms from one unidentate and one chelating methacrylate anion. The degree of distortion from the ideal square pyramidal geometry can be significant, as indicated by CShM values. semanticscholar.org

Coordination Parameters for Five-Coordinate Cobalt(II) Complexes
StereochemistryLigandsKey FeatureReference
Trigonal Bipyramidal2x Imidazole derivatives, 2x Methacrylate anionsTrigonal plane of 2 N atoms and 1 O atom semanticscholar.org
Square Pyramidal2x 2-Ethylimidazole, 2x Methacrylate anionsCoordination number of five with N₂O₃ environment semanticscholar.org

Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Framework Structures

While SC-XRD provides unparalleled detail for a single crystal, powder X-ray diffraction (PXRD) is an essential technique for confirming the bulk phase purity and crystalline nature of a synthesized material. It is particularly vital for the characterization of microcrystalline materials like metal-organic frameworks (MOFs), including ZIF-67, which is constructed from cobalt ions and 2-methylimidazole linkers.

The PXRD pattern of a crystalline material serves as a fingerprint, with peak positions corresponding to the unit cell dimensions and peak intensities related to the arrangement of atoms within the cell. The experimental PXRD patterns of synthesized this compound frameworks are typically compared with patterns simulated from single-crystal data to confirm the formation of the desired structure. acs.orgmdpi.com

For a more in-depth structural analysis of powder data, the Rietveld refinement method is employed. worktribe.comjim.org.cn This powerful technique involves fitting the entire experimental powder diffraction pattern with a calculated profile based on a structural model. arxiv.orgmdpi.com By iteratively adjusting various parameters—such as lattice parameters, atomic positions, and peak shape functions—the difference between the observed and calculated patterns is minimized. arxiv.org Successful Rietveld refinement not only confirms the structural model but also provides precise lattice parameters and can yield information on crystallite size, strain, and site occupancy, offering a detailed structural picture of the bulk material. jim.org.cn

Spectroscopic Characterization Techniques for Electronic and Vibrational Structures

Spectroscopic techniques provide complementary information to diffraction methods by probing the electronic and vibrational energy levels of the this compound system. These methods are sensitive to the local coordination environment, oxidation state, and bonding characteristics of the cobalt centers.

UV-Vis diffuse reflectance spectroscopy is a valuable tool for investigating the electronic transitions of d-electrons in transition metal complexes, which are sensitive to the coordination geometry of the metal ion. mdpi.com For high-spin Co(II) (d⁷) complexes, the positions and intensities of the absorption bands are characteristic of the coordination environment.

Tetrahedral Co(II): Pseudo-tetrahedral Co(II) centers, such as those in ZIF-67, typically exhibit two sets of absorption bands. researcher.life These correspond to the ⁴A₂(F) → ⁴T₁(P) and ⁴A₂(F) → ⁴T₁(F) transitions. In ZIF-67, these transitions are observed around 585 nm and 1140 nm, respectively. researcher.life

Octahedral Co(II): Pseudo-octahedral Co(II) centers show different electronic transitions, typically assigned as ⁴T₁g(F) → ⁴T₁g(P) and ⁴T₁g(F) → ⁴T₂g(F). researcher.lifeuu.nl These transitions occur at different energies compared to tetrahedral complexes, allowing for the differentiation between the two geometries. For example, upon a change from pseudo-tetrahedral to pseudo-octahedral geometry, the characteristic transitions shift to around 475 nm and 990 nm. researcher.life

The technique can thus be used to monitor changes in the cobalt coordination environment, for instance, during postsynthetic modification or guest adsorption in MOFs. researcher.life

X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful element-specific techniques that provide detailed information about the local geometric and electronic structure of the absorbing atom.

X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. The resulting spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uni-mainz.denih.gov

The XANES region, including the pre-edge features, is sensitive to the oxidation state and coordination geometry of the cobalt atom. rsc.org For instance, the intensity and position of the 1s → 3d pre-edge peak in the Co K-edge XANES spectrum can distinguish between tetrahedral (high intensity) and octahedral (low intensity, centrosymmetric) geometries. researcher.life A change from a pseudo-tetrahedral to a pseudo-octahedral environment results in a loss of intensity in this pre-edge feature. researcher.life

The EXAFS region provides information about the local atomic structure, including the number, type, and distance of neighboring atoms, allowing for the determination of Co-N and other bond lengths. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and, crucially, the oxidation states of elements. acs.org For cobalt, the Co 2p region of the XPS spectrum is analyzed. The binding energy of the Co 2p₃/₂ peak, along with the presence and characteristics of satellite peaks, can be used to distinguish between different oxidation states (e.g., Co(II) and Co(III)). thermofisher.comxpsfitting.com In materials derived from ZIF-67, for instance, XPS is used to confirm that the basic elemental composition is maintained after processes like pyrolysis and to identify the nature of the Co-Nₓ sites formed. mdpi.com The Co 2p₃/₂ binding energy for Co(II) is typically observed around 780-781 eV, and the presence of strong satellite features at higher binding energies is a characteristic signature of the Co(II) state. thermofisher.commdpi.com

Spectroscopic Signatures of Cobalt(II) Coordination Environments
TechniqueCoordination GeometryCharacteristic FeatureReference
UV-Vis DRSPseudo-tetrahedralAbsorptions ~585 nm and ~1140 nm researcher.life
UV-Vis DRSPseudo-octahedralAbsorptions ~475 nm and ~990 nm researcher.life
XAS (XANES)TetrahedralIntense 1s→3d pre-edge peak researcher.life
XAS (XANES)OctahedralWeak 1s→3d pre-edge peak researcher.life
XPSCo(II)Co 2p₃/₂ peak with strong satellite features mdpi.comthermofisher.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical technique for probing the coordination environment of cobalt(II) ions with 2-methylimidazole, providing insights into the vibrational modes of the organic linker and the metal-ligand bond. In the context of this compound complexes, particularly the metal-organic framework ZIF-67, the FTIR spectrum exhibits characteristic absorption bands that confirm the successful coordination of the 2-methylimidazole ligand to the cobalt center.

The distinct absorption peaks observed in the FTIR spectrum of this compound are primarily associated with the stretching and bending vibrations of the imidazole ring. frontiersin.orgnih.gov A notable peak is observed around 421-426 cm⁻¹, which is attributed to the Co-N stretching vibration, confirming the coordination between the cobalt ion and the nitrogen atoms of the 2-methylimidazole linker. mdpi.commdpi.com The spectrum also displays peaks related to the imidazole ring itself. For instance, the peak around 1581-1583 cm⁻¹ corresponds to the C=N stretching vibration of the imidazole ring. mdpi.com

Furthermore, a series of peaks in the range of 500–1500 cm⁻¹ are characteristic of the stretching and bending vibrations of the imidazole ring. frontiersin.orgnih.govresearchgate.net The bands in the region of 1350–1500 cm⁻¹ are assigned to the stretching vibration of the entire imidazole ring. mdpi.com The in-plane bending of the imidazole ring is represented by peaks between 900 and 1350 cm⁻¹. mdpi.com Additionally, the C-H stretching in the aromatic ring of 2-methylimidazole is observed at approximately 2924-2929 cm⁻¹. mdpi.commdpi.com

The table below summarizes the key FTIR spectral data for this compound (ZIF-67).

Wavenumber (cm⁻¹)AssignmentReference
~421-426Co-N stretching vibration mdpi.commdpi.com
~693-759Out-of-plane C-H bending mdpi.com
~992-1146In-plane ring C-H bending and C-N stretching mdpi.com
~1303-1422Imidazole ring stretching mdpi.com
~1581-1583C=N stretching vibration mdpi.com
~2924-2929Aromatic C-H stretching mdpi.commdpi.com

Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is extensively utilized to investigate the morphology and particle size of this compound crystals, commonly known as ZIF-67. SEM images consistently reveal that ZIF-67 typically forms well-defined polyhedral or rhombic dodecahedral crystals. mdpi.comresearchgate.net The surfaces of these crystals are generally smooth, and they exhibit a high degree of uniformity in both size and shape.

The particle size of the synthesized ZIF-67 crystals can vary depending on the synthesis conditions, but they are often in the nanometer to micrometer range. For instance, studies have reported particle sizes ranging from 100–400 nm. rsc.org In some preparations, the particle size has been measured to be around 614.9 nm. researchgate.net The consistent and well-defined morphology observed in SEM images is indicative of the crystalline nature of the material. researchgate.net The regular polyhedral shape is a direct consequence of the underlying crystal structure of this metal-organic framework.

When this compound is used as a coating, SEM images show a continuous and consistent layer with a micro- or nanostructure that reflects the intrinsic crystal habit of the material. researchgate.net In composites where ZIF-67 is grown on a substrate or combined with other materials, SEM analysis confirms the presence and distribution of the characteristic rhombic dodecahedral structures. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides further insight into the microstructure, crystallinity, and internal features of this compound (ZIF-67) nanoparticles. TEM images corroborate the polyhedral and rhombic dodecahedral morphology observed with SEM. mdpi.comresearchgate.net These images often show a distinct and uniform shape with well-defined boundaries, confirming the high crystallinity of the material. mdpi.com

High-resolution TEM (HRTEM) can reveal the lattice fringes of the crystals, providing direct evidence of their crystalline nature. The selected area electron diffraction (SAED) patterns obtained from TEM analysis typically show a series of concentric rings or distinct spots, which correspond to the different crystal planes of the ZIF-67 structure and further confirm its crystallinity. researchgate.net

TEM is also instrumental in visualizing the internal structure of these materials. For instance, it has been used to confirm the formation of hollow structures within ZIF-67 crystals after certain treatments. researchgate.net In the case of composite materials, TEM can show the distribution of other components, such as metal nanoparticles, within the ZIF-67 framework. Furthermore, TEM analysis of ZIF-67 that has undergone further processing, such as carbonization, can reveal that the original rhombic dodecahedron morphology is retained. mdpi.com

Magnetic Susceptibility Measurements and Spin States of Cobalt(II)

The magnetic properties of this compound are determined by the electronic configuration and spin state of the cobalt(II) ions within the coordination framework. Cobalt(II) is a d⁷ ion and can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state in an octahedral coordination environment. researchgate.net

In the case of this compound (ZIF-67), the cobalt(II) centers are tetrahedrally coordinated by four nitrogen atoms from the 2-methylimidazole linkers. For tetrahedral Co(II) complexes, the electronic ground state is typically a high-spin configuration due to the smaller ligand field splitting energy compared to the spin-pairing energy.

Magnetic susceptibility measurements are a key technique to experimentally determine the spin state of the cobalt(II) ions. The product of the molar magnetic susceptibility (χₘ) and temperature (T), χₘT, is often plotted against temperature to analyze the magnetic behavior. For a single high-spin Co(II) ion (S = 3/2) with a g-value of approximately 2.0, the expected spin-only value of χₘT is 1.875 cm³ K mol⁻¹. However, due to significant orbital contributions (spin-orbit coupling) in high-spin Co(II) complexes, the room temperature χₘT values are typically in the range of 2.0–3.5 cm³ K mol⁻¹. researchgate.net

Experimental studies on various cobalt(II) imidazole and porphyrin complexes have shown that while many six-coordinate cobalt(II) imidazole complexes are low-spin (S = 1/2), the introduction of steric hindrance, as with the 2-methyl group in 2-methylimidazole, can influence the coordination geometry and favor a high-spin state. nih.gov In cobalt(II) porphyrinates with a 2-methylimidazole ligand, a high-spin state (S = 3/2) has been determined through various spectroscopic methods. nih.gov The magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.6-5.3 Bohr magnetons (B.M.). neliti.com

For magnetic composites incorporating this compound, such as Fe₃O₄@ZIF-67, vibrating sample magnetometry (VSM) is used to measure the magnetic hysteresis loops. These measurements confirm the magnetic nature of the composite materials, with saturation magnetization values being a key parameter. For example, a Fe₃O₄@ZIF-67 composite was found to have a saturation magnetization of 48 emu/g, demonstrating a strong magnetic response. frontiersin.orgnih.gov Another study reported a saturation magnetization of 34.8 emu/g for a magnetic ZIF-67 composite. mdpi.com

Cobalt 2 Methylimidazole in Metal Organic Frameworks Mofs and Zeolitic Imidazolate Frameworks Zifs

ZIF-67: A Prototypical Cobalt 2-methylimidazolate Framework

Zeolitic Imidazolate Framework-67 (ZIF-67) is a prominent and extensively studied MOF constructed from cobalt metal centers and 2-methylimidazole (B133640) linkers. hiyka.comacs.org It is recognized for its robust thermal and chemical stability, high surface area, and tunable porosity, making it a material of great interest in fields such as gas storage and separation, catalysis, and as a template for the synthesis of other functional materials. hiyka.com The structure of ZIF-67 consists of Co²⁺ ions tetrahedrally coordinated to the nitrogen atoms of four 2-methylimidazole ligands, forming a framework that is topologically isomorphic to zeolites. acs.orgrsc.org

The network topology of ZIF-67 is a defining characteristic that dictates its porous structure and properties. It adopts a sodalite (SOD) topology, which is analogous to the aluminosilicate (B74896) framework of the natural zeolite mineral sodalite. rsc.orgnih.gov In this architecture, the cobalt ions act as the tetrahedral nodes, and the 2-methylimidazole linkers bridge these nodes, creating a three-dimensional framework. researchgate.net The Co-N-C angle of approximately 145° is a key feature that directs the formation of this specific topology, similar to the Si-O-Si angle in zeolites. rsc.org

The SOD topology is characterized by a cage-like structure composed of interconnected pores. nih.gov These cages, often referred to as sodalite cages or β-cages, are accessible through small apertures or windows. hiyka.comnsrrc.org.tw For ZIF-67, these cages have a diameter of about 11.6 Å and are interconnected by narrow windows with a diameter of approximately 3.4 Å. hiyka.com This specific pore architecture is crucial for its applications in molecular sieving and selective gas adsorption. The framework's design, with its uniform micropores, is a direct consequence of the precise and repeating arrangement of the cobalt and 2-methylimidazole building blocks into the SOD topology. researchgate.netnsrrc.org.tw Several other ZIFs, such as ZIF-8 (with zinc instead of cobalt), also exhibit the same SOD topology, allowing for comparative studies on the influence of the metal center on the framework's properties. nih.govnih.gov

The morphology and porosity of ZIF-67 are not static properties but can be significantly influenced by the conditions employed during its synthesis. Researchers have demonstrated that by carefully tuning parameters such as the choice of cobalt source, the solvent system, reaction time, and temperature, it is possible to control the size, shape, and porous characteristics of the resulting ZIF-67 crystals. researchgate.net

For instance, the evolution of ZIF-67 morphology has been observed by altering the linking agent to cobalt ion ratio. researchgate.net Hydrothermal synthesis methods have been systematically studied, varying the order of reagent addition, synthesis temperature, and the concentration of morphological modulators to achieve hierarchical ZIF-67 structures. acs.org The thermal stability of ZIF-67, an indirect indicator of its structural integrity and porosity, has also been shown to vary with synthesis conditions. Thermogravimetric analysis has revealed that the degradation temperature of ZIF-67 can differ based on the synthetic protocol, suggesting variations in the framework's robustness. acs.org

The specific surface area and pore volume, critical parameters for applications in adsorption and catalysis, are also highly dependent on the synthesis route. For example, ZIF-67 synthesized under certain conditions can exhibit a high specific surface area, on the order of 1500-1780 m²/g. hiyka.comnsrrc.org.tw The pore size distribution can also be tailored, with dominant pore diameters around 1.1 nm being reported. nsrrc.org.tw

Table 1: Effect of Synthesis Parameters on ZIF-67 Properties
Parameter VariedObserved Effect on MorphologyImpact on PorosityReference
Cobalt SourceCan influence crystal size and shape.Affects surface area and pore volume. researchgate.net
SolventDifferent solvents can lead to different crystal habits.Can alter the pore size distribution. researchgate.net
TemperatureHigher temperatures can promote faster crystal growth and affect morphology.May influence the degree of crystallinity and thus the accessible pore volume. acs.org
TimeReaction time can impact the completeness of the framework formation and crystal size.Longer times may lead to more ordered structures with higher porosity. researchgate.net
Modulators (e.g., CTAB)Can direct the formation of hierarchical structures.Can introduce mesoporosity alongside the inherent microporosity. acs.org

To further tailor the properties of ZIFs based on 2-methylimidazole, researchers have explored the incorporation of more than one type of metal ion into the framework, leading to the formation of mixed-metal ZIFs. This strategy allows for the fine-tuning of electronic, magnetic, and catalytic properties, often leading to synergistic effects that are not present in their single-metal counterparts.

A widely studied class of mixed-metal ZIFs are those containing both zinc and cobalt, often referred to as ZnCo-ZIFs. researchgate.netnih.gov These materials are typically synthesized by introducing both zinc and cobalt precursors during the reaction with 2-methylimidazole. rsc.orgrsc.org The resulting framework maintains the fundamental ZIF structure, often the SOD topology of ZIF-8 and ZIF-67, but with a distribution of both Zn²⁺ and Co²⁺ ions within the metallic nodes. nih.gov

The ratio of cobalt to zinc (Co/Zn) has been identified as a critical parameter that significantly impacts the physicochemical properties of the resulting bimetallic ZIF. rsc.orgrsc.org Studies have shown that varying the Co/Zn ratio can systematically alter the surface area, crystallinity, pore diameter, and even the electronic properties of the material. rsc.orgrsc.org For example, research has indicated that as the cobalt content increases in a ZnCo-ZIF, the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore diameter may decrease. rsc.orgrsc.org One study found that a ZIF with a Co/Zn ratio of 0.5 exhibited the highest surface area of 1043.65 m²/g. rsc.orgrsc.org The incorporation of cobalt into the ZIF-8 structure can also enhance the adsorption capacities for certain gases. researchgate.net

Table 2: Properties of ZnCo-ZIFs with Varying Co/Zn Ratios
Co/Zn Molar RatioBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (Å)Reference
0.51043.650.708427.15 rsc.org
1.0Data not specifiedData not specifiedData not specified rsc.org
2.0Data not specifiedData not specifiedData not specified rsc.org

Another variation of mixed-metal ZIFs involves the incorporation of nickel alongside cobalt, forming Nickel-Cobalt (B8461503) ZIFs (CoNi-ZIFs). The synthesis of these materials involves the reaction of 2-methylimidazole with a mixture of cobalt and nickel salts. researchgate.net The inclusion of nickel into the ZIF-67 framework can lead to modifications in the material's morphology and electronic structure. The resulting Ni-doped ZIF-67, also referred to as NiCo-ZIF-67, can be utilized as a precursor for creating other advanced materials, such as nickel-cobalt hydroxides, by taking advantage of the spatial distribution of the metal ions within the initial MOF structure. researchgate.net The introduction of Ni²⁺ ions can also influence the crystallographic structure and surface characteristics of the parent cobalt-based framework. mdpi.com

Mixed-Metal ZIFs Incorporating Cobalt and 2-methylimidazole

Functionalization and Modification of Cobalt 2-methylimidazole MOFs

One common PSM strategy is ligand exchange, where the original 2-methylimidazole linkers are partially or fully replaced by other organic molecules. For instance, treating ZIF-67 with 5-methyltetrazole (B45412) can lead to a change in the coordination geometry of the Co(II) ions from pseudo-tetrahedral to pseudo-octahedral. nsf.gov This modification directly impacts the Co-N bond distances and, consequently, the magnetic properties of the material. nsf.gov

Another avenue for functionalization is the introduction of new chemical moieties onto the organic linkers or metal nodes. This can be achieved through various chemical reactions, such as covalent modification, grafting, or impregnation. researchgate.net For example, amine-functionalized ZIFs can be further modified by reacting the amine groups with other molecules, thereby altering surface properties like hydrophilicity. nih.govacs.org While much of the work on PSM has focused on zinc-based ZIFs, the principles are applicable to their cobalt analogues. The ability to post-synthetically modify these frameworks opens up a vast design space for creating highly specialized materials with tailored functionalities. researchgate.netnih.gov

Incorporation of Heteroatoms and Dopants

Bimetallic frameworks are commonly created by doping ZIF-67 with various transition metals. For instance, doping with iron (Fe), manganese (Mn), or nickel (Ni) has been shown to produce bimetallic MOFs with enhanced electrochemical properties. iaea.orgresearchgate.net Iron-doped ZIF-67, in particular, demonstrates improved electroanalytical performance, which is attributed to the formation of iron oxide within the framework and an enhanced electron transfer rate at the solid-liquid interface. iaea.orgresearchgate.net Such bimetallic structures have been successfully employed as sensors for the detection of heavy metal ions like mercury (Hg²⁺), exhibiting a 260% increase in sensitivity compared to pure ZIF-67. iaea.org

The introduction of noble metals, such as platinum (Pt), into the ZIF-67 structure has been explored for catalytic applications. An ultra-low Pt-Co bimetallic catalyst, created by annealing Pt-doped ZIF-67, has shown superior performance in the hydrogen evolution reaction (HER), a critical process for sustainable energy production. ucl.ac.ukucl.ac.uk Similarly, doping with non-noble metals like nickel (Ni) has been investigated to create cost-effective catalysts and materials with unique properties, such as enhanced microwave absorption. ucl.ac.ukmdpi.com The morphology and microstructure of the resulting cobalt-nickel/carbon composites can be controlled by adjusting the nickel doping content. mdpi.com

Furthermore, the incorporation of non-metal heteroatoms offers another avenue for functionalization. Quaternary-doped carbons containing nitrogen (N), phosphorus (P), oxygen (O), and sulfur (S) have been prepared by growing a heteroatom-rich polymer on the surface of ZIF-67, followed by carbonization. acs.org This approach leverages the synergistic effects of multiple heteroatoms and the cobalt species to create materials with high specific capacity and excellent stability for supercapacitor applications. acs.org The ratio of metals in bimetallic ZIFs, such as those containing both cobalt and zinc, also plays a crucial role in determining the final properties, including surface area, crystallinity, and electrochemical performance. researchgate.netnih.govrsc.org

Dopant/HeteroatomResulting MaterialKey EnhancementApplicationReference
Iron (Fe)Fe-doped ZIF-67 (Bimetallic MOF)Improved electroanalytical performance and electron transfer rate.Electrochemical sensing of Hg²⁺. iaea.orgresearchgate.net
Nickel (Ni)Ni-doped ZIF-67Enhanced microwave absorption.Microwave absorbing materials. mdpi.com
Platinum (Pt)Pt-doped ZIF-67 derived carbonHigh catalytic activity and dispersion.Hydrogen Evolution Reaction (HER). ucl.ac.ukucl.ac.uk
Nitrogen (N), Phosphorus (P), Oxygen (O), Sulfur (S)Quaternary-doped Co₃O₄-carbonHigh specific capacity and cyclic stability.Supercapacitors. acs.org
Zinc (Zn)Co/Zn bimetallic ZIFTunable surface area and electrochemical properties.Supercapacitors. researchgate.netnih.gov

Composite Formation with Other Materials

To overcome certain limitations of pristine ZIF-67, such as its relatively low electrical conductivity, researchers have focused on developing composites by integrating it with other functional materials. rsc.org This approach combines the desirable properties of ZIF-67, like high porosity and active cobalt sites, with the unique characteristics of other materials, such as the high conductivity of carbon-based nanostructures.

Carbon-based materials are frequent partners for ZIF-67 in composite formation. Graphene oxide (GO) and reduced graphene oxide (rGO) have been used to create composites for various applications. nih.govnih.govacs.org For example, a ZIF-67@GO composite has demonstrated high water stability and efficiency in removing dyes like malachite green from water. nih.gov The strong interaction between the oxygen-containing functional groups on GO and the cobalt centers in ZIF-67 facilitates the formation of these composites. rsc.org Similarly, rGO/ZIF-67 aerogels, which use a three-dimensional rGO network as a carrier, have been developed for the adsorption of uranium from aqueous solutions. nih.govacs.org

Carbon nanotubes (CNTs) are another class of materials combined with ZIF-67. Magnetic CNT@ZIF-67 composites have been prepared for the rapid removal of pollutants from water. researchgate.net The integration of CNTs can also lead to composite aerogels with high-efficiency electromagnetic wave absorption, where the CNTs provide conductive pathways and the ZIF-67-derived cobalt nanoparticles contribute magnetic losses. jmst.org

Beyond carbon materials, ZIF-67 has been combined with other substances to create multifunctional materials. Composites of ZIF-67 with paraffin (B1166041) have been developed as shape-stabilized phase change materials for thermal energy storage. rsc.orgnih.gov In this application, the ZIF-67 framework acts as a protective and stabilizing layer for the paraffin core. nih.gov Core-shell structures, such as ZIF-8@ZIF-67, have also been synthesized. mdpi.comnih.gov These materials can exhibit enhanced properties compared to the individual components, arising from the synergistic effects between the core and shell materials. nih.gov

Composite MaterialMethod of FormationEnhanced PropertyApplicationReference
Graphene Oxide (GO)In-situ synthesis, electrochemical deposition.Water stability, electrical conductivity.Dye removal, oxygen reduction reaction. rsc.orgnih.gov
Reduced Graphene Oxide (rGO)Self-assembly on rGO hydrogel.High surface area, mechanical stability.Uranium adsorption. nih.govacs.org
Carbon Nanotubes (CNTs)One-pot synthesis, freeze-casting.Magnetic separation, electromagnetic wave absorption.Water treatment, EMW absorption. researchgate.netjmst.org
ParaffinEmulsion system.Thermal stability, shape stabilization.Phase change materials for thermal energy storage. rsc.orgnih.gov
ZIF-8Sol-gel and solvothermal approaches.Surface area enhancement, charge separation.Antibiotic decomposition, antibacterial activities. nih.gov

Stability Considerations in Various Environments

The stability of this compound frameworks is a paramount consideration for their practical application. ZIF-67 is generally recognized for its notable thermal and chemical stability. rsc.orgnih.gov However, its performance and structural integrity can be influenced by the surrounding environment, including temperature and the presence of solvents like water.

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of ZIF-67. Studies have shown that the material is typically stable up to temperatures of at least 300°C in an inert atmosphere. acs.org The decomposition of the framework often occurs in multiple steps, beginning with the loss of guest molecules and uncoordinated ligands, followed by the breakdown of the ZIF structure itself at higher temperatures, generally above 450-500°C. acs.orgmdpi.commdpi.com The synthesis method and the ratio of cobalt to the 2-methylimidazole linker can influence the final thermal stability of the material. acs.org

The chemical stability of ZIF-67, particularly in aqueous environments, is crucial for applications in areas like water treatment and electrocatalysis. While ZIFs are often reported to have good water stability, recent studies have indicated that hydrolysis can occur. researchgate.netanu.edu.au The extent of this degradation can depend on factors such as the concentration of the ZIF in water and the presence of excess ligands. researchgate.net Doping the framework can also impact its hydrolytic stability. researchgate.netanu.edu.au Despite this, composites like ZIF-67@GO have been specifically noted for their high water stability. nih.gov

Catalytic Efficacy and Mechanisms of Cobalt 2 Methylimidazole Systems

Electrocatalysis

Systems derived from cobalt 2-methylimidazole (B133640) exhibit significant activity in electrocatalysis, a field crucial for energy conversion and storage technologies like fuel cells, metal-air batteries, and water splitting devices. sciengine.comeurekalert.org The transformation of ZIF-67 through processes like pyrolysis yields materials with enhanced catalytic properties for key electrochemical reactions.

Oxygen Reduction Reaction (ORR) Catalysis

The oxygen reduction reaction (ORR) is a fundamental process in energy conversion technologies. Materials derived from cobalt 2-methylimidazole frameworks have been identified as promising, cost-effective electrocatalysts for ORR, challenging the reliance on expensive noble metals like platinum. sciengine.comeurekalert.org

Pyrolysis of ZIF-67 (a framework made of cobalt ions and 2-methylimidazole linkers) produces heteroatom-doped porous carbon materials that show excellent ORR performance. mdpi.com The resulting catalysts, such as Z67-900, benefit from a combination of hierarchical porosity and the presence of active Co-Nₓ sites, which are critical for the reaction process. mdpi.com The synergy between the porous structure, which facilitates mass transport, and the catalytically active cobalt-nitrogen sites leads to enhanced electrocatalytic activity. mdpi.com Inspired by natural systems like cytochrome c oxidases where an axial imidazole (B134444) group enhances O₂ binding, synthetic analogues such as cobalt porphyrins with imidazole groups have been developed to improve ORR catalysis. eurekalert.org These molecular catalysts demonstrate that the presence of the imidazole moiety can significantly boost ORR activity and selectivity for the desired four-electron reduction of oxygen to water. eurekalert.orgresearchgate.net

Catalyst SystemKey FeaturesApplicationReference
ZIF-67 Derived Carbon (Z67-900)Hierarchical porosity, Co-Nₓ active sitesElectrocatalytic Oxygen Reduction (ORR) mdpi.com
Cobalt Porphyrin with Tethered ImidazoleBiomimetic design, electronic "push effect"Bifunctional ORR and OER Electrocatalysis eurekalert.org
Cobalt Corrole with Imidazolium (B1220033) PendantCationic imidazolium unitElectrocatalytic Oxygen Reduction (ORR) researchgate.net

Oxygen Evolution Reaction (OER) Catalysis

The oxygen evolution reaction (OER) is the anodic half-reaction in water splitting and is often a kinetic bottleneck. This compound-based materials are effective precursors for efficient OER electrocatalysts. acs.orgrsc.org

For instance, ultrathin 2D cobalt zeolite-imidazole framework nanosheets have demonstrated notable OER activity. tum.de Similarly, bimetallic zinc-cobalt layered double hydroxide (B78521) nanosheets (ZnCo-LDH NS) synthesized using 2-methylimidazole as both an alkali source and a morphological directing agent, show high efficiency for OER. researchgate.net These nanosheets exhibit an overpotential of 385 mV at a current density of 10 mA cm⁻² in 1.0 M KOH, outperforming the benchmark catalyst RuO₂ at high current densities. researchgate.net The enhanced activity is attributed to the nanosheet morphology, which increases surface area, improves electronic conductivity, and facilitates a synergistic coupling effect between Zn²⁺ and Co²⁺. researchgate.net Furthermore, ZIF-67 nanocrystals can be used as templates to create Co-doped Fe₂O₃ nanoparticles, which also function as excellent OER electrocatalysts. acs.org

Catalyst SystemOverpotential @ 10 mA cm⁻²Tafel Slope (mV dec⁻¹)Key FeaturesReference
ZnCo-LDH Nanosheets385 mV108 mV dec⁻¹Synthesized using 2-methylimidazole as a directing agent researchgate.net
Co-TMBT-MOF on Nickel Foam294 mVNot specifiedTransforms into catalytically active cobalt oxyhydroxide rsc.org
Co-doped Fe₂O₃ (from ZIF-67)Not specifiedNot specifiedMOF-derived metal-oxide nanoparticles acs.org

Water Splitting Applications

Efficient water splitting for hydrogen production requires active catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). nih.gov Materials derived from this compound frameworks have been developed as effective 3D electrodes for full water splitting. tum.de By growing ZIF-derived carbon nanotube-grafted cobalt/carbon polyhedra on nickel foam, a highly efficient bifunctional electrode can be created. This architecture leverages the high surface area and catalytic activity of the cobalt-containing carbon structures to drive both the ORR and OER, which are the two key reactions in rechargeable metal-air batteries and regenerative fuel cells. sciengine.comeurekalert.org The use of earth-abundant cobalt, structured within a robust and porous framework derived from ZIF-67, presents a viable alternative to catalysts based on precious metals. researchgate.netnih.gov

Role of Co(II)/Co(III) Redox Couples and Active Sites

The catalytic activity of cobalt-based materials is fundamentally linked to the Co(II)/Co(III) redox couple. mdpi.comresearchgate.net In OER catalysis, for example, the formation of Co²⁺–O–Co³⁺ clusters is observed in ZIF-67-derived catalysts, suggesting a superexchange ordering that facilitates the reaction. acs.org The mechanism often involves the oxidation of Co(II) to Co(III) species, which then act as the primary catalytic sites. mdpi.com

The coordination environment, such as the presence of an imidazole ligand, can significantly modulate the redox potential of the cobalt center. nih.gov This tuning of the electronic properties affects the catalyst's ability to mediate electron transfer reactions. In some systems, further oxidation to Co(IV) has been proposed as part of the catalytic cycle. mdpi.com The ligand environment and the ability to access different oxidation states are crucial in designing more efficient catalysts. For instance, a more electron-rich cobalt center, influenced by the surrounding ligands, has been shown to correlate with better catalytic performance in other CO₂ copolymerization reactions, a principle that may be broadly applicable. nih.gov

Photocatalysis

This compound frameworks, particularly ZIF-67, are of great interest in photocatalysis due to their unique structural and electronic properties. rsc.orgrsc.org These MOFs can act as robust photocatalysts themselves or as templates for creating other photocatalytically active materials. mdpi.com Their high surface area and porous nature are advantageous for catalytic applications. mdpi.com

Visible-Light Redox Photocatalysis

Cobalt-containing zeolitic imidazole frameworks like ZIF-67 are effective in promoting chemical reactions using visible light, offering a sustainable alternative to traditional synthesis methods that require harsh reagents. rsc.orgrsc.orgresearchgate.net These frameworks have been successfully used for the photocatalytic formation of C-C bonds through C-H activation under ambient operating conditions. rsc.orgrsc.org

In these systems, the photocatalytic activity stems from the cobalt sites within the framework. The nature of the imidazole linker (e.g., 2-methylimidazole in ZIF-67 versus benzimidazole (B57391) in ZIF-9) can influence the local structure of the cobalt site and its light-adsorption properties. rsc.org For ZIF-67, visible light irradiation can induce a ligand-to-metal charge transfer (LMCT), which plays a key role in the photocatalytic mechanism. rsc.org The efficiency of ZIF-67 as a photocatalyst is promising, often attributed to the formation of a long-lived charge-separated intermediate state upon photoexcitation. researchgate.net This property allows it to drive demanding reactions, although in many cases, its performance is enhanced when used in conjunction with a light-harvesting chromophore or dye. mdpi.comresearchgate.net

Catalyst SystemReaction TypeKey MechanismReference
ZIF-67 (this compound)C-H activation for C-C bond formationLigand-to-Metal Charge Transfer (LMCT) under visible light rsc.org
ZIF-67Dye DegradationGeneration of reactive oxygen species mdpi.com
Cobalt-based MOFCO₂ ReductionPhotoreduction of CO₂ to CO and CH₄ mdpi.com

Photocatalytic Reduction of CO2

This compound, particularly in the form of the metal-organic framework (MOF) ZIF-67, has demonstrated significant potential as a photocatalyst for the reduction of carbon dioxide (CO2). The unique characteristics of MOFs, such as high surface area and tunable porosity, make them effective platforms for capturing CO2 and facilitating its conversion into valuable fuels. encyclopedia.pub The general mechanism for CO2 reduction using these materials involves the excitation of a photosensitizer by light, which then transfers an electron to the MOF. encyclopedia.pub The MOF, with adsorbed CO2, facilitates the reduction of CO2 to a radical anion (CO2•−), which then undergoes further proton-coupled electron transfer steps to yield products like carbon monoxide (CO) or methane (B114726) (CH4). encyclopedia.pubrsc.org

The efficiency of this process is heavily dependent on the electronic and textural properties of the this compound framework. For the common conversion of CO2 to CO, the lowest unoccupied molecular orbital (LUMO) of the MOF must be positioned above the reduction potential of CO2/CO, which is -0.53 V. encyclopedia.pub Additionally, a high CO2 adsorption capacity is crucial for an efficient photoreduction process. Cobalt-based MOFs are particularly advantageous due to their inherently high CO2 sorption capabilities. For instance, Co-MOF-74 exhibits one of the highest reported CO2 adsorption capacities at 288 mg g−1, attributed to its large surface area of 1314 m2 g−1. encyclopedia.pub

Recent research has explored the use of bimetallic systems to enhance catalytic activity and selectivity. In one study, Co-Zn bimetallic center-modulated ZIF-67@ZIF-8 composites were synthesized. The ratio of cobalt to zinc was found to significantly influence the product selectivity of the photothermal CO2 reduction. Catalysts with a higher zinc content showed greater selectivity towards methane, while a higher cobalt ratio favored the production of carbon monoxide. rsc.org This tunability highlights the potential for designing highly specific this compound-based catalysts for targeted CO2 reduction products.

Table 1: Performance of this compound based catalysts in Photocatalytic CO2 Reduction

CatalystProduct SelectivityCO Generation Rate (μmol g⁻¹ h⁻¹)CH₄ Selectivity (%)Reference
Co₀.₉Zn₀.₁-ZIF-67@ZIF-8CO3.13- rsc.org
Co₀.₁Zn₀.₉-ZIF-67@ZIF-8CH₄-29.32 rsc.org

Photocatalytic Degradation of Organic Pollutants (Dyes)

This compound frameworks, such as ZIF-67, are effective photocatalysts for the degradation of organic pollutants, particularly textile dyes, in wastewater. mdpi.com Their high porosity and large surface area allow for the efficient adsorption of dye molecules onto the catalyst surface, a crucial first step in the photocatalytic process. mdpi.com The photocatalytic mechanism involves the generation of electron-hole pairs upon irradiation with light of sufficient energy to overcome the material's band gap. encyclopedia.pubmdpi.com

These photogenerated charge carriers initiate a series of redox reactions. The electrons in the conduction band react with adsorbed oxygen to produce superoxide (B77818) radicals (•O2−), while the holes in the valence band react with water molecules or hydroxide ions to generate highly reactive hydroxyl radicals (•OH). mdpi.com These reactive oxygen species (ROS) are powerful oxidizing agents that can break down the complex structures of organic dye molecules into simpler, less harmful compounds, and ultimately to CO2 and water. mdpi.comacs.org

The effectiveness of this compound-based catalysts in dye degradation has been demonstrated for a variety of organic dyes, including methylene (B1212753) blue, rhodamine B, and methyl orange, with degradation efficiencies often exceeding 90%. mdpi.comresearchgate.net The performance of these catalysts can be influenced by factors such as catalyst loading, dye concentration, and the pH of the solution. wwjournal.ir For instance, ZIF-67 has shown higher photocatalytic activity in basic environments (pH 8-12). wwjournal.ir Furthermore, the stability and reusability of these catalysts make them promising candidates for practical applications in water treatment. mdpi.com

Table 2: Photocatalytic Degradation Efficiency of Various Dyes using this compound (ZIF-67) based catalysts

CatalystPollutantDegradation Efficiency (%)Time (min)Reference
TA@ZIF-67Methylene Blue8560 researchgate.net
ZIF-67Methylene Blue6160 researchgate.net
Co-N/C (from ZIF-67)Rhodamine B97.640 acs.org
MB@Co-MOFEriochrome Black T99.7240 mdpi.com
MO@Co-MOFEriochrome Black T92.0240 mdpi.com
Co-MOFEriochrome Black T78.9240 mdpi.com

Organic Transformation Catalysis

CO2 Hydrogenation to Methanol (B129727)

This compound materials have been explored as precursors and supports for catalysts in the hydrogenation of CO2 to methanol, a key process for carbon capture and utilization. researchgate.net The catalytic activity is often enhanced by pyrolysis of the ZIF-67 framework to create cobalt nanoparticles embedded in a nitrogen-doped carbon matrix. This structure provides highly dispersed active sites and promotes the catalytic reaction. google.com

One approach involves using ZIF-67 as a template to prepare Co/C-N catalysts. By pyrolyzing ZIF-67 under a nitrogen atmosphere, a catalyst with high activity for CO2 hydrogenation to methanol can be obtained under relatively mild conditions. google.com In another study, ZIF-67 was used as a support for an indium-promoted cobalt catalyst (In@ZIF-67). Steam pyrolysis of this material resulted in a catalyst that enhanced both activity and selectivity for methanol in the direct hydrogenation of CO2 by preventing the formation of undesired mixed metal carbidic species. acs.org

The composition and structure of the final catalyst, derived from the this compound precursor, play a crucial role in its performance. For instance, a novel sodium-promoted Fe-Co/NC catalyst prepared using ZIF-67 as a support was employed for the conversion of CO2 to light olefins. During the reaction, Fe-Co alloys were converted into active components such as Fe3O4, Fe5C2, and Co2C, which influenced the product selectivity. mdpi.com While this particular study focused on light olefins, it demonstrates the versatility of ZIF-67 derived catalysts in CO2 hydrogenation, which can be tailored for methanol synthesis.

Table 3: Catalytic Performance of this compound derived catalysts in CO2 Hydrogenation

CatalystReactionCO₂ Conversion (%)Product SelectivityReference
FeCo/NC-600 (from ZIF-67)CO₂ Hydrogenation to Light Olefins~37Light Olefins (27%) mdpi.com
In@ZIF-67(Co) derivedCO₂ Hydrogenation to Methanol-Enhanced Methanol Selectivity acs.org

Oxidation Reactions (e.g., Styrene (B11656) Oxidation)

This compound has been utilized as a precursor to develop catalysts for the selective oxidation of organic compounds, such as the oxidation of styrene. The catalytic performance is often realized after the thermal treatment of the ZIF-67 framework, which results in the formation of cobalt and cobalt oxide nanoparticles embedded within a carbonaceous matrix. These derived materials have shown high conversion and selectivity in oxidation reactions.

In one study, multicomponent MOFs were synthesized using ZIF-67 as a template to introduce zinc. After carbonization, the resulting derivatives, containing Co and CoO nanoparticles, exhibited a high conversion of styrene (approximately 99%) and a high selectivity towards benzaldehyde (B42025) (approximately 70%). researchgate.net These multicomponent derivatives demonstrated better stability and performance compared to the parent MOFs and single-component MOF derivatives. researchgate.net The synergistic effects between the different metal components and the support are believed to contribute to the enhanced catalytic activity and selectivity. researchgate.net The oxidation of styrene can proceed through different pathways, leading to products such as benzaldehyde, styrene oxide, and phenyl acetaldehyde. The catalyst design plays a critical role in directing the reaction towards the desired product. mdpi.com

C-H Activation Reactions

This compound frameworks, specifically ZIF-67, have emerged as promising heterogeneous photocatalysts for C-H activation reactions, which are fundamental transformations in organic synthesis for forming new C-C bonds. rsc.orgrsc.org These reactions, facilitated by visible light, offer a sustainable approach by operating under ambient conditions without the need for harsh reagents. rsc.org

The photocatalytic efficacy of ZIF-67 in C-H activation is attributed to the generation of a long-lived charge-separated intermediate state upon light irradiation. rsc.org This allows for the activation of C-H bonds, for example, in the aza-Henry reaction, which involves the coupling of an amine with a nitroalkane. rsc.org While many photocatalytic ZIF processes rely on an external photosensitizer, studies have shown that ZIF-67 itself can act as a photocatalyst. rsc.org The electronic and steric effects of the 2-methylimidazole linker influence the local structure of the cobalt active site, which in turn affects the photocatalytic performance. rsc.org In situ spectroscopic studies have indicated that a ligand-to-metal charge transfer (LMCT) occurs upon photochemical excitation, which increases the electron density on the cobalt center and is a key step in the catalytic cycle. rsc.org

Enzyme-Mimetic Catalysis (Peroxidase-like Activity)

This compound, in the form of ZIF-67 nanoparticles, has been shown to exhibit intrinsic enzyme-mimetic activities, acting as a "nanozyme". researchgate.net These materials can mimic the catalytic functions of natural enzymes, particularly peroxidases. researchgate.netmdpi.com Peroxidase-like activity involves the catalysis of the oxidation of a chromogenic substrate, such as 3,3′,5,5′-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide (H2O2), resulting in a color change that can be monitored spectrophotometrically. mdpi.com

The Co2+ nodes within the ZIF-67 structure serve as the active sites for this catalytic activity. mdpi.com The cationic nature of both the cobalt ions and the 2-methylimidazole linker endows the ZIF-67 material with a strong positive surface charge, which can influence its interaction with substrates. mdpi.com The peroxidase-like activity of this compound has been utilized for the development of colorimetric assays for the detection of various analytes. mdpi.com

Furthermore, ZIF-67 can be used as a precursor to synthesize other materials with enhanced peroxidase-like properties. For example, calcination of ZIF-67 can produce Co3O4 hollow nanocages, which exhibit improved catalytic activity due to their larger specific surface area and porosity, exposing more active sites. nih.gov Steady-state kinetic analysis of these ZIF-67 derived nanozymes has shown excellent affinity for substrates and high catalytic efficiency. nih.gov

Theoretical and Computational Investigations of Cobalt 2 Methylimidazole Structures

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been extensively applied to cobalt 2-methylimidazole (B133640) complexes and frameworks to elucidate the nature of the bonding between the cobalt centers and the 2-methylimidazole linkers.

DFT calculations reveal that in structures like ZIF-67, the cobalt(II) ions are typically found in a tetrahedral coordination environment, bonded to four nitrogen atoms from four different 2-methylimidazole linkers. researchgate.net These studies provide detailed information on bond lengths, bond angles, and the distribution of electron density. Theoretical calculations, combined with experimental techniques like X-ray absorption spectroscopy, help to rationalize the local structure and the electronic and steric effects of the imidazole (B134444) linker. rsc.org

Analyses such as Mayer bond order and charge decomposition indicate that ligands like N-heterocyclic carbenes (which are related to imidazoles) are strong donor ligands that can influence the bonding properties of other ligands attached to the cobalt center. nih.gov For instance, the coordination of the 2-methylimidazole can affect the strength of Co-Cl bonds in related complexes. nih.gov

Density of States (DoS) simulations derived from DFT provide a deeper understanding of the electronic makeup, showing the contributions of different atomic orbitals (e.g., Co-d, N-p, C-p) to the valence and conduction bands. researchgate.net This information is crucial for understanding the material's electronic and optical properties, such as its behavior as a photocatalyst. researchgate.net In ZIF-67, the interaction between the cobalt site and the 2-methylimidazole linker can lead to phenomena like ligand-to-metal charge transfer (LMCT), which plays a key role in its photocatalytic activity. rsc.org

Table 1: Representative DFT-Calculated Parameters for Cobalt-Imidazole Complexes Note: The values below are illustrative and can vary based on the specific complex and computational method.

ParameterCalculated ValueSignificance
Co-N Bond Length~2.0 ÅIndicates the distance between the cobalt ion and the coordinating nitrogen atom of the imidazole ring.
N-Co-N Bond Angle~109.5° (for tetrahedral)Defines the coordination geometry around the central cobalt atom.
Mayer Bond Order (Co-N)~0.5 - 0.7Quantifies the covalent character of the bond between cobalt and nitrogen.
Band GapVariable (e.g., ~2.0-2.5 eV)Determines the electronic conductivity and optical absorption properties, crucial for photocatalysis.

Molecular Dynamics Simulations for Structural Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into structural flexibility, conformational changes, and the dynamics of guest-host interactions. For cobalt 2-methylimidazole frameworks, MD simulations help to understand their structural stability and the movement of molecules within their pores.

Simulations have been employed to study the interaction between metal ions, including Co(II), and multiple imidazole ligands. sns.it Using models like the 12-6-4 Lennard-Jones (LJ)-type nonbonded model, researchers can accurately simulate the interactions between the metal ion and its coordinating ligands. chemrxiv.org These simulations can compute important thermodynamic properties, such as the absolute binding free energies of imidazole ligands to the cobalt ion. chemrxiv.org

Ab initio MD simulations, which are based on quantum mechanical principles like DFT, can be used to model complex processes such as catalytic reactions at the material's surface. nih.gov These simulations can track the movement of atoms and changes in electronic structure during a reaction, revealing the dynamic behavior of intermediates and transition states. nih.gov For ZIFs, MD studies can also shed light on lattice dynamics, demonstrating how the framework's flexibility is related to the strength of its coordination bonds. acs.org This flexibility is a key factor in the material's ability to accommodate guest molecules and facilitate dynamic processes.

Adsorption Isotherm Modeling (e.g., Unilan Model)

Adsorption isotherm models are mathematical equations used to describe the relationship between the amount of a substance adsorbed onto a surface and its pressure or concentration at a constant temperature. While specific applications of the Unilan model to this compound are not extensively detailed in the literature, the principles of adsorption modeling are central to characterizing its performance in gas separation and storage.

Experimental nitrogen adsorption-desorption measurements on materials like ZIF-67 provide isotherm data that can be fitted to various models (e.g., Langmuir, Freundlich, BET, or more complex models like the Unilan) to determine key properties such as surface area, pore volume, and the affinity between the adsorbent and the adsorbate. rsc.org For instance, ZIF-67 typically exhibits a Type I isotherm, characteristic of microporous materials. rsc.org

Computational methods, including Grand Canonical Monte Carlo (GCMC) simulations, are frequently used to generate theoretical adsorption isotherms. These simulations model the adsorption process at the molecular level and can predict the uptake of various gases like CO2 and CH4. researchgate.netcdu.edu.au Such studies have shown that the specific interactions between gas molecules and the framework, including the cobalt centers and the functional groups on the 2-methylimidazole linkers, govern the adsorption capacity and selectivity. mdpi.com DFT calculations can further elucidate these interactions, revealing how factors like electron-withdrawing groups or Lewis basic sites can enhance CO2 uptake. researchgate.netresearchgate.net

Elucidation of Catalytic Reaction Pathways and Mechanisms

Computational chemistry is a vital tool for mapping out the step-by-step mechanisms of catalytic reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the most favorable reaction pathways.

For photocatalytic reactions, such as C-H activation, theoretical simulations combined with in situ spectroscopy have been used to understand the nature of the active sites and the reaction pathway in ZIF-67. researchgate.netrsc.org These studies can rationalize the photocatalytic efficacy of the framework by detailing the electronic transitions and charge separation processes that occur upon light absorption. rsc.org

In the context of CO2 conversion, DFT has been used to propose mechanisms for the cycloaddition of CO2 with epoxides over catalysts derived from cobalt and 2-methylimidazole. researchgate.netresearchgate.net The calculations show how the cobalt centers can coordinate with the epoxide, while other parts of the structure (like basic nitrogen sites on the imidazole) activate the CO2 molecule, facilitating the reaction. researchgate.net Similarly, for oxidation reactions, DFT+U based MD simulations have been used to investigate the oxygen evolution reaction on cobalt-based catalysts, identifying key intermediates such as Co(IV)-oxyl species as the driving force for the catalytic cycle. nih.gov These computational studies provide a mechanistic understanding that is crucial for designing more efficient catalysts. researchgate.net

Prediction of Material Properties and Performance

A significant advantage of computational methods is their ability to predict the properties and performance of materials before they are synthesized, guiding experimental efforts toward the most promising candidates.

For cobalt-imidazole complexes, computational tools can predict a wide range of properties. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have been used to evaluate the potential of related cobalt coordination compounds as drug candidates. nih.govnih.gov Thermophysical properties such as density, viscosity, and vapor pressure of imidazole-based compounds can be reliably predicted using software packages that leverage DFT calculations. mdpi.com

Furthermore, advanced machine learning models trained on DFT data are emerging as a way to rapidly predict electronic and optical properties, such as the optical excitation gap, which is critical for photocatalytic performance. mit.edu For structural materials, models based on first-principles data can predict critical performance metrics like high-temperature strength and creep resistance. nist.gov These predictive capabilities accelerate the materials design cycle, enabling the rational design of new this compound structures with tailored properties for specific applications, from catalysis to electronics. mit.edunist.gov

Table 2: Examples of Computationally Predicted Properties

Property TypePredicted ParameterComputational MethodRelevance
PharmacokineticPlasma Protein Binding (%)ADMET Prediction SoftwareEvaluates drug-like characteristics of related complexes. nih.gov
ThermophysicalVapor PressureCOSMOtherm (based on DFT)Predicts physical behavior under different temperature conditions. mdpi.com
ElectronicOptical Excitation GapMachine Learning (trained on DFT)Determines light absorption properties for photocatalysis. mit.edu
AdsorptionCO₂ Uptake CapacityGCMC SimulationsPredicts performance in carbon capture applications. cdu.edu.au

Host Guest Interactions and Adsorption Phenomena in Cobalt 2 Methylimidazole Frameworks

Gas Adsorption and Storage Properties

The porous nature and specific chemical characteristics of ZIF-67 frameworks make them highly effective materials for the adsorption and storage of various gases. The interaction between the gas molecules (guests) and the internal surface of the framework (host) is governed by factors such as pore size, surface area, and the chemical affinity between the gas and the cobalt centers or organic linkers.

ZIF-67 has demonstrated significant potential for the selective capture of carbon dioxide (CO2) from gas mixtures, a critical process for mitigating greenhouse gas emissions and purifying industrial gas streams. mdpi.com The efficiency of ZIF-67 in this application stems from its small pore aperture (approximately 0.34 nm), which is very close to the kinetic diameter of the CO2 molecule (0.33 nm). nih.govresearchgate.net This molecular sieving capability allows CO2 to pass through while hindering the passage of larger molecules like methane (B114726) (CH4) and nitrogen (N2). researchgate.net

Furthermore, the cobalt ions within the ZIF-67 structure exhibit a strong interaction with CO2 molecules, enhancing the framework's selectivity. nih.gov Research has shown that cobalt-based MOFs can selectively capture CO2 over N2. bohrium.comnih.gov For instance, a mixed-matrix membrane incorporating just 3 wt% of ZIF-67 demonstrated a CO2 adsorption capacity of 0.5 mmol/g at 273 K, a notable increase compared to the pure polymer. nih.govfrontiersin.org In comparative studies, mixed matrix membranes containing ZIF-67 showed a 130% increase in CO2 permeability compared to an 85% increase for those with its zinc-based analogue, ZIF-8, highlighting the superior performance of the cobalt-based framework for CO2 separation. researchgate.net

MaterialGasAdsorption CapacityConditionsReference
ZIF-67CO21.47 mmol/g273 K, 1 bar frontiersin.org
ZIF-67 Mixed-Matrix Membrane (3 wt%)CO20.5 mmol/g273 K nih.govfrontiersin.org
ZIF-67@PAN NanofibersCO20.4 mmol/g273 K, 1.2 bar mdpi.com

The high surface area and porous structure of ZIF-67 are also advantageous for the storage of energy-dense gases like hydrogen (H2) and methane (CH4). For hydrogen storage, ZIF-67 exhibits respectable uptake capacities. At a temperature of 77 K and a pressure of 1 bar, pristine ZIF-67 has a reported H2 storage capacity of 1.53 wt %. nih.gov Researchers have further enhanced this capacity by creating core-shell structures. For example, a ZIF-8@ZIF-67 core-shell framework increased the H2 storage capacity to 2.03 wt %, a significant improvement over the parent materials. nih.govacs.org The addition of ZIF-67 as a catalyst to magnesium-based materials has also been shown to dramatically improve hydrogen storage properties and cyclic stability, with the composite's capacity remaining unchanged after 100 cycles. researchgate.net

In the context of methane storage, ZIF-67 has been investigated as a promoter for the formation of methane hydrates, which are ice-like structures that can store large volumes of methane at moderate pressures and temperatures. acs.org Studies have shown that in a water-and-methane system, ZIF-67 can increase the water-to-hydrate conversion from 4.5% to 87.7%, leading to a 14.7-fold improvement in gas storage. acs.orgresearchgate.net The material also significantly reduces the induction time for methane hydrate (B1144303) nucleation. acs.org

MaterialGasStorage CapacityConditionsReference
ZIF-67H21.53 wt %77 K, 1 bar nih.gov
ZIF-8@ZIF-67 (Core-Shell)H22.03 wt %77 K, 1 bar nih.govacs.org
ZIF-67@ZIF-8 (Core-Shell)H21.69 wt %77 K, 1 bar nih.gov
Mg/ZIF-67 NanocompositeH25.3 wt %350°C researchgate.net
ZIF-67 (as hydrate promoter)Methane14.7x increase in storageHydrate formation acs.org

Encapsulation of Guest Molecules within MOF Pores

The synthesis process of ZIF-67 allows for the entrapment, or encapsulation, of various guest molecules within its porous structure. This "ship-in-a-bottle" approach, where the framework is built around the guest, enables the incorporation of molecules that are larger than the final pore apertures of the MOF. nih.govgoogle.com This capability has opened avenues for applications in drug delivery, catalysis, and sensing.

The most common strategy for encapsulating molecules within ZIF-67 is the in situ or "one-pot" synthesis method. snnu.edu.cn In this approach, the guest molecule is added to the precursor solution containing the cobalt salt and the 2-methylimidazole (B133640) linker. As the ZIF-67 framework self-assembles and crystallizes, it grows around the guest molecules, effectively trapping them inside the forming cavities. snnu.edu.cnnih.gov This process has been successfully used to encapsulate a wide range of molecules, from enzymes and proteins to drug molecules and nanoparticles. nih.govnih.gov

For example, the anticancer drug Doxorubicin (DOX) has been encapsulated in ZIF-67 with a loading of 15% by introducing it during the aqueous synthesis of the framework. snnu.edu.cn Similarly, large biomacromolecules like Bovine Serum Albumin (BSA) and enzymes such as laccase have been successfully immobilized within ZIF-67 using this one-pot strategy, a process sometimes referred to as biomimetic mineralization. nih.govnih.gov This method is advantageous because it is typically performed under mild conditions, such as at room temperature in aqueous or methanolic solutions, which helps to preserve the integrity of sensitive guest molecules like proteins. nih.govnih.gov Magnetic nanoparticles (Fe3O4) have also been encapsulated within ZIF-67 by adding them to the linker solution before crystallization, creating a composite material with a magnetic response for easy separation. frontiersin.org

Once a guest molecule is encapsulated, its release from the ZIF-67 host can be controlled by various mechanisms, often triggered by specific environmental stimuli. A primary mechanism for release is the structural decomposition of the MOF framework itself. ZIF-67 is known to be unstable in acidic conditions; therefore, a change to a low pH environment can trigger the dissolution of the framework and the subsequent release of the entrapped cargo. snnu.edu.cn This pH-responsive release is particularly relevant for drug delivery applications, where the acidic microenvironment of tumor tissues or specific cellular compartments can trigger the release of a therapeutic agent. snnu.edu.cn

Another release mechanism is based on diffusion. For smaller guest molecules, a slow and sustained release can occur as the molecules gradually diffuse out of the MOF's pores over an extended period. For instance, the molecule azobenzene (B91143), when encapsulated within a cobalt-based MOF, was observed to release slowly over 60 days when placed in ethanol. rsc.org The release profile can also be dependent on the specific crystalline phase of the ZIF material, with different phases showing release times varying from 20 to 300 minutes. nih.gov These controlled release systems can be tailored by modifying the MOF's properties to achieve a desired release rate and profile, whether it is a sustained release over time or a triggered release in response to a specific stimulus. swri.org

Selective Adsorption and Separation Processes

The unique structural and chemical properties of ZIF-67 facilitate highly selective adsorption and separation processes beyond just CO2 capture. The framework's uniform micropores act as a molecular sieve, allowing it to differentiate between molecules based on their size and shape. nih.gov This is particularly effective for separating gases with different kinetic diameters. For example, the framework's ability to separate H2 from CO2 has been demonstrated in hybrid metal ZIF membranes. nih.gov

The selectivity of ZIF-67 is not limited to gas molecules. It has also shown excellent performance in the selective adsorption of metal ions from aqueous solutions. The active sites on the ZIF-67 surface can interact with and bind specific ions. Studies have demonstrated that ZIF-67 can achieve high saturated adsorption capacities for Co(II) and Mn(II) ions, reaching 230.25 mg/g and 338.75 mg/g, respectively. researchgate.net The mechanism for this selective removal is often attributed to a combination of electrostatic adsorption and ion exchange. researchgate.net This makes ZIF-67 a promising material for applications in water purification and the recovery of valuable metals from industrial wastewater.

Electrochemical Energy Technologies Utilizing Cobalt 2 Methylimidazole Materials

Supercapacitor Electrode Materials

Cobalt 2-methylimidazole (B133640), also known as Zeolitic Imidazolate Framework-67 (ZIF-67), and its derivatives have emerged as highly promising materials for supercapacitor electrodes. rsc.org Their high surface area, tunable porosity, and rich redox chemistry contribute to their excellent electrochemical energy storage capabilities. rsc.orgacs.org ZIF-67 can be used directly as an electrode material or as a sacrificial template to create various nanostructured materials with enhanced performance. researchgate.netresearchgate.net

Pseudocapacitive Behavior and Charge Storage Mechanisms

The charge storage mechanism in ZIF-67 and its derivatives is primarily based on pseudocapacitance, which arises from Faradaic redox reactions of the cobalt ions (Co²⁺/Co³⁺) within the framework, often mediated by hydroxide (B78521) ions in alkaline electrolytes. jnanoscitec.com This pseudocapacitive behavior is distinct from the electrical double-layer capacitance (EDLC) observed in conventional carbon-based supercapacitors and allows for significantly higher specific capacitance and energy density. The characteristic peaks in the cyclic voltammetry (CV) curves of ZIF-67-based electrodes confirm the pseudocapacitive nature of the charge storage. jnanoscitec.com

Asymmetric Supercapacitor Device Fabrication and Performance

To further enhance the energy density of supercapacitors, asymmetric devices are often fabricated, utilizing a battery-type Faradaic electrode (positive electrode) and a capacitor-type electrode (negative electrode). nih.gov ZIF-67 and its derivatives are frequently employed as the positive electrode material due to their high specific capacitance. researchgate.netuq.edu.au Activated carbon (AC) is a common choice for the negative electrode. nih.govuq.edu.au

An asymmetric supercapacitor assembled with a ZIF-67-derived material as the positive electrode and activated carbon as the negative electrode can operate in a wider potential window, leading to a significant increase in energy density. uq.edu.au For example, an asymmetric supercapacitor using Co₃O₄ derived from ZIF-67 as the positive electrode and nanoporous carbon also derived from ZIF-67 as the negative electrode exhibited a high specific energy of 36 Wh kg⁻¹. uq.edu.au Another device, utilizing Co-ZIF-R3 as the positive electrode, operated within a large working potential of 1.70 V and demonstrated good cycling stability. researchgate.net The performance of these asymmetric devices highlights the potential of ZIF-67-based materials in high-performance energy storage applications. rsc.orgresearchgate.net

Table 1: Performance of Asymmetric Supercapacitors Utilizing ZIF-67 Derived Materials

Positive Electrode Negative Electrode Operating Voltage (V) Energy Density (Wh kg⁻¹) Power Density (W kg⁻¹) Cycling Stability
Co₃O₄@C-500 Reduced Graphene Oxide (RGO) - 43.99 824.8 88% after 10,000 cycles
Co-ZIF-R3 Activated Carbon 1.70 23 218 87% after 2500 cycles researchgate.net
Co₃O₄/NiCo₂O₄ - - - - -
ZIF-67/rGO/NiPc Activated Carbon - 62.7 750 94.6% after 5000 cycles researchgate.net
CoVO-HNC Activated Carbon - 25.28 801.24 78% after 10,000 cycles nih.govresearchgate.net
Pristine ZIF-67 Activated Carbon 1.2 21.45 3231.07 178.7% after 4000 cycles researchgate.net

Derivation of Cobalt Nitride/Carbon Composites from ZIF-67 Precursors

Thermal treatment of ZIF-67 under a nitrogen-containing atmosphere, such as ammonia (B1221849), leads to the formation of cobalt nitride/carbon composites. rsc.org This process involves the carbonization of the organic linkers and the simultaneous nitridation of the cobalt nodes. rsc.org The resulting composites consist of cobalt nitride nanoparticles embedded within a porous nitrogen-doped carbon matrix. rsc.org

These cobalt nitride/carbon composites are attractive for supercapacitor applications due to the high theoretical capacitance of cobalt nitride and the excellent electrical conductivity of the carbon matrix. rsc.org The nitrogen doping in the carbon framework further enhances the electrochemical performance by improving the conductivity and providing additional active sites for redox reactions. nih.gov A study on ZIF-67 derived Co₄N/carbon composite revealed superior capacitance and rate performance compared to bulk Co₄N, demonstrating the advantage of the nanostructured composite morphology. rsc.org

Mixed-Metal Oxide Derivatives (e.g., Cobalt Nickel Oxides)

Introducing a second metal, such as nickel, into the ZIF-67 framework allows for the synthesis of mixed-metal oxide derivatives with enhanced electrochemical properties. colab.wsresearchgate.net These bimetallic oxides often exhibit richer redox chemistry and higher electrical conductivity compared to their single-metal counterparts, leading to improved supercapacitor performance. colab.ws

One approach to synthesize cobalt nickel oxides involves the post-synthetic modification of ZIF-67 with a nickel precursor, followed by thermal annealing. colab.ws This method allows for the formation of materials like CoNiO₂ and Co₂NiO₄. colab.ws An optimized CoNiO₂ derived from a Co-MOF demonstrated a significantly higher specific capacitance (1624 F g⁻¹) compared to the parent Co-MOF (768 F g⁻¹). colab.ws The superior performance is attributed to the hierarchical nanostructure and higher surface area of the mixed-metal oxide. colab.ws Similarly, hollow Co₃O₄@MnO₂ cubic nanomaterials derived from a ZIF-67@Mn-ZIF precursor also showed excellent supercapacitive performance. frontiersin.org

Advanced Battery Electrode Materials

Beyond supercapacitors, Cobalt 2-methylimidazole (ZIF-67) serves as a versatile precursor for creating advanced electrode materials for various battery technologies, including lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). nih.govias.ac.inkoreascience.kr The pyrolysis of ZIF-67 yields porous carbon composites containing cobalt-based nanoparticles, which are highly effective as battery anodes. ias.ac.inkoreascience.kr

The carbonaceous matrix derived from the organic linkers in ZIF-67 provides good electrical conductivity and buffers the volume changes of the active material during charging and discharging cycles, thus enhancing the cycling stability. ias.ac.in For instance, a Co/NPC (cobalt/nanoporous carbon) composite synthesized from a ZIF-67 template delivered a high reversible capacity of 751.1 mAh/g after 200 cycles at a current density of 200 mA/g when used as a LIB anode. koreascience.kr

In the context of SIBs, ZIF-67-derived materials have also shown great promise. nih.govnih.gov An N-rich carbon-coated Co₃S₄ nanocomposite, prepared using ZIF-67 as a precursor, exhibited a high specific capacity of 420.9 mAh g⁻¹ after 100 cycles at a current density of 100 mA g⁻¹ as a SIB anode. nih.gov The nitrogen-doped carbon coating was found to be crucial for strengthening the cycling performance. nih.gov Furthermore, composites of ZIF-67 derivatives with other materials, such as TiO₂, have been explored to create integrated anodes for LIBs with high capacity and good rate capability. ias.ac.inresearchgate.net The unique structural advantages of ZIF-67-derived materials, including their high surface area and porous nature, make them excellent candidates for next-generation battery electrodes. rsc.org

Table 2: Performance of ZIF-67 Derived Materials in Advanced Batteries

Battery Type Electrode Material Capacity Current Density Cycling Performance
Lithium-Ion Battery (LIB) Co/NPC composite 751.1 mAh/g (reversible) 200 mA/g After 200 cycles koreascience.kr
Lithium-Ion Battery (LIB) ZIF-67 derivative/TiO₂ coating 649 mAh g⁻¹ 1000 mA g⁻¹ After 500 cycles ias.ac.in
Sodium-Ion Battery (SIB) N-rich carbon-coated Co₃S₄ 420.9 mAh g⁻¹ 100 mA g⁻¹ After 100 cycles nih.gov
Sodium-Ion Battery (SIB) Co₉S₈/WS₂@N-doped carbon 480 mAh g⁻¹ 0.1 A g⁻¹ - nih.gov

Emerging Research Directions and Future Perspectives

Design Principles for Next-Generation Cobalt 2-methylimidazole (B133640) Materials

The development of next-generation materials derived from cobalt 2-methylimidazole is guided by several key design principles aimed at enhancing their intrinsic properties and tailoring them for specific applications. A primary focus is the creation of materials with high surface areas and controlled porosity. hiyka.com This is crucial for applications such as gas storage and separation, where a larger surface area translates to greater adsorption capacity. hiyka.com Researchers are exploring methods to create hierarchical pore structures, combining micropores for selective adsorption with mesopores for improved mass transport.

Another critical design principle is the enhancement of chemical and thermal stability. hiyka.com While ZIF-67 already exhibits robust stability, next-generation materials aim to push these limits further, enabling their use in harsh industrial processes and challenging environments. hiyka.com This can be achieved through strategies like the incorporation of different organic linkers or the formation of composite materials.

The catalytic activity of the cobalt centers is a key feature that researchers are seeking to optimize. hiyka.com Design strategies include the creation of open metal sites and the modulation of the electronic environment around the cobalt ions to enhance their catalytic performance in reactions such as CO2 reduction and the synthesis of fine chemicals. hiyka.com Furthermore, the principle of ligand functionalization, where the 2-methylimidazole linker is modified with specific functional groups, is being employed to introduce new functionalities and improve selectivity in catalytic and separation processes.

The synthesis of heterometallic frameworks, where other metal ions are doped into the this compound structure, is a promising avenue. For instance, doping with zinc has been shown to influence the material's morphology and adsorption properties for heavy metal ions. researchgate.net This approach allows for the fine-tuning of the material's electronic and structural properties to achieve desired functionalities.

Integration into Advanced Functional Devices

The unique properties of this compound-based materials make them highly attractive for integration into a variety of advanced functional devices. In the realm of clean energy, these materials are being investigated for use in gas storage and separation technologies, particularly for hydrogen and methane (B114726) storage, as well as for carbon dioxide capture. hiyka.com Their high selectivity for CO2 over other gases like methane and nitrogen is a significant advantage in this context. hiyka.com

In the field of electrochemistry, this compound derivatives are being explored as catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. Bimetallic zinc-cobalt layered double hydroxide (B78521) nanosheets synthesized using 2-methylimidazole have shown promising electrocatalytic activity, outperforming even some benchmark catalysts at high current densities. nih.gov

The development of sensitive and selective sensors is another key application area. hiyka.com this compound materials can be utilized to create sensors for environmental monitoring and industrial process control. hiyka.com For example, composites of bamboo-like carbon nanotubes containing cobalt nanoparticles with imidazole-based ionic liquids have been shown to enhance the performance of oxygen sensors. rsc.org Furthermore, paper-based chemiluminescence sensors using cobalt-imidazole metal-organic frameworks have been developed for the detection of compounds like catechol. researchgate.net

The ability of these materials to encapsulate and slowly release molecules is also being harnessed. Researchers have successfully encapsulated molecules like azobenzene (B91143) within a this compound framework and demonstrated its controlled release over an extended period. rsc.org This opens up possibilities for applications in drug delivery and controlled-release systems.

Scalable Synthesis and Industrial Applications

For this compound and its derivatives to be widely adopted in industrial settings, the development of scalable and cost-effective synthesis methods is paramount. Current research focuses on moving away from traditional solvothermal methods, which often require high temperatures and long reaction times, towards more sustainable and industrially viable processes.

One promising approach is the use of room-temperature synthesis in aqueous solutions, which is both environmentally friendly and more easily scalable. researchgate.netnih.gov For example, petal-like ZIF-8 crystals doped with cobalt have been efficiently prepared in an aqueous solution at room temperature. researchgate.net Similarly, bimetallic zinc-cobalt layered double hydroxide nanosheets have been synthesized via a one-step room-temperature reaction using 2-methylimidazole. nih.gov

The development of straightforward and scalable methods is a key advantage for the industrial adoption of materials like ZIF-67. hiyka.com A common synthesis route involves dissolving cobalt nitrate (B79036) and 2-methylimidazole in methanol (B129727), followed by stirring at room temperature, centrifugation, and drying. google.com This process is relatively simple and can be adapted for large-scale production.

The potential industrial applications of these materials are vast. In catalysis, they can be used for the hydrogenation of CO2 to produce methanol, a valuable chemical and fuel. google.com Their high surface area and catalytic activity make them efficient catalysts for this conversion. hiyka.comgoogle.com In environmental applications, their ability to adsorb toxic contaminants makes them suitable for wastewater treatment. iwaponline.com

Interdisciplinary Research Frontiers (e.g., environmental remediation, sensors)

The unique properties of this compound have opened up several interdisciplinary research frontiers, particularly in environmental remediation and sensor technology.

Environmental Remediation:

This compound-based materials are showing great promise for addressing environmental pollution. hiyka.com They can play a critical role in capturing pollutants and greenhouse gases, contributing to cleaner air and combating climate change. hiyka.com Their application in wastewater treatment for the removal of heavy metal ions is a significant area of research. For instance, a composite of iron(II,III) oxide and a zinc-based zeolitic imidazole (B134444) framework (ZIF-8), which shares structural similarities with the cobalt analogue, has demonstrated efficient removal of cupric, cobalt, and cadmium ions from aqueous solutions. iwaponline.com The primary mechanisms for removal are ion exchange and the formation of coordination bonds. iwaponline.com Research has also explored the use of cobalt-doped ZIF-8 for the removal of dichromate and copper ions from wastewater, showing significantly higher adsorption capacities compared to the undoped material. researchgate.net The broader context of cobalt-contaminated soil remediation highlights the importance of developing effective materials and technologies to address this environmental challenge. nih.gov

Sensors:

The development of advanced sensors is another exciting frontier. The high surface area and active cobalt sites in these materials make them ideal for creating sensitive and selective chemical sensors. hiyka.com They are being utilized in the development of sensors for environmental monitoring and industrial process control. hiyka.com For example, cobalt-imidazole metal-organic frameworks have been integrated into paper-based chemiluminescence sensors for the detection of catechol. researchgate.net Furthermore, composites of bamboo-like carbon nanotubes containing cobalt nanoparticles combined with imidazole-based ionic liquids have been shown to significantly improve the response current, stability, and sensitivity of oxygen sensors. rsc.org

The following table provides a summary of the adsorption capacities of a ZIF-8 based composite for different metal ions, illustrating the potential of such materials in environmental remediation.

AdsorbateAdsorbentMaximum Adsorption Capacity (mg g⁻¹)
Cu²⁺Fe₃O₄@ZIF-846.82
Co²⁺Fe₃O₄@ZIF-871.29
Cd²⁺Fe₃O₄@ZIF-854.49

This interactive data table is based on findings for a composite of iron(II,III) oxide and zeolitic imidazole framework-8. iwaponline.com

The following table summarizes the performance of an oxygen sensor enhanced with a cobalt-containing composite.

ParameterValue
Sensitivity1.15 µA/[%O₂]
Response Time16 s

This interactive data table is based on findings for a sensor using a composite of bamboo-like carbon nanotubes with cobalt nanoparticles and an imidazole-based ionic liquid. rsc.org

Q & A

Q. What are the critical safety protocols for handling Cobalt 2-methylimidazole in laboratory settings?

this compound requires strict adherence to safety measures due to its hazardous properties (H302, H314, H318). Key protocols include:

  • Personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Inhalation exposure: Work in a fume hood; if exposed, move to fresh air and seek medical attention if symptoms persist .
  • Skin/eye contact: Immediately rinse with water for ≥15 minutes; remove contaminated clothing .
  • Spill management: Use inert absorbents and avoid dispersion. Methodological Note: Incorporate Material Safety Data Sheets (MSDS) and hazard codes (e.g., UN 3263) into risk assessments .

Q. How is this compound synthesized for constructing ZIF-67 frameworks?

ZIF-67 synthesis typically involves a solvothermal reaction:

  • Precursor solution: Dissolve cobalt nitrate (e.g., 1.5 mmol) and 2-methylimidazole (e.g., 6 mmol) in methanol or DMF.
  • Reaction conditions: Stir at room temperature for 24 hours; centrifuge and wash the purple precipitate with methanol .
  • Key parameters: Molar ratio (Co²⁺:2-MIM = 1:4), solvent polarity, and aging time influence crystallinity and surface area (~1,280–1,500 m²/g) .

Q. What characterization techniques are essential for analyzing this compound-based MOFs?

Standard methods include:

  • Surface area analysis: BET for specific surface area (e.g., 1,280–1,500 m²/g for ZIF-67) .
  • Structural analysis: XRD for crystallinity, SEM/TEM for morphology (e.g., yolk-shell or urchin-like structures) .
  • Thermal stability: TGA to assess decomposition temperatures (e.g., ZIF-67 stable up to ~400°C) .

Advanced Research Questions

Q. How can hierarchical porosity in Fe–Co/N-doped carbon composites be optimized using this compound?

Hierarchical porosity is achieved through:

  • Template-assisted synthesis: Combine 2-methylimidazole with graphene oxide (GO) and metal precursors (Co²⁺/Fe²⁺) to create meso/macropores .
  • Pyrolysis conditions: Carbonize under inert gas (e.g., N₂) at 700–900°C to enhance pore distribution and conductivity .
  • Additives: Ascorbic acid or surfactants (e.g., sodium dodecyl benzene sulfonate) tune pore size and metal dispersion . Data Note: Fe–Co/NC/rGO composites achieve 98% microwave absorption at 2–18 GHz via optimized porosity .

Q. What strategies resolve contradictions in thermal stability data of this compound-derived polymers during curing?

Discrepancies in curing onset (Tonset) or enthalpy (ΔH) arise from:

  • Compositional variability: 2-methylimidazole concentration (e.g., 5–20 wt%) alters crosslinking kinetics .
  • Methodological calibration: Standardize DSC heating rates (e.g., 20°C/min) and sample mass to reduce inter-lab variability .
  • Control experiments: Compare with inert matrices (e.g., silica) to isolate thermal effects of 2-methylimidazole .

Q. How do mechanistic studies validate the role of this compound in urea-urease inhibition?

Mechanistic approaches include:

  • Kinetic simulations: Fit experimental urea decomposition curves (e.g., 30 mM 2-methylimidazole reduces reaction rate by 60%) using Michaelis-Menten models .
  • Competitive inhibition assays: Compare inhibition constants (Ki) with analogs (e.g., 2-ethylimidazole) to identify structure-activity relationships .
  • Spectroscopic analysis: FTIR or XPS to probe Co-N coordination and ligand displacement effects .

Data Contradiction Analysis

Q. Why do surface area values for ZIF-67 vary across studies (1,280 vs. 1,500 m²/g)?

Variability stems from:

  • Synthesis conditions: Higher 2-methylimidazole concentrations or prolonged aging increase crystallinity and surface area .
  • Activation methods: Solvent exchange (e.g., methanol vs. acetone) impacts pore accessibility during BET measurements .

Q. How do conflicting reports on catalytic activity of Co(III)-2-methylimidazole complexes in antibacterial applications arise?

Factors include:

  • Ligand coordination: N,O-donor ligands stabilize Co(III) differently than pure N-donors (e.g., 2-methylimidazole), altering redox activity .
  • Biological models: Variations in microbial strains (e.g., E. coli vs. S. aureus) or assay protocols (e.g., broth microdilution vs. disk diffusion) affect MIC values .

Methodological Recommendations

  • For reproducibility: Document molar ratios, solvent purity, and aging times in synthesis protocols .
  • For data validation: Use triplicate measurements and cross-lab collaborations to resolve contradictions .
  • For safety compliance: Regularly update MSDS and train personnel on emergency procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.